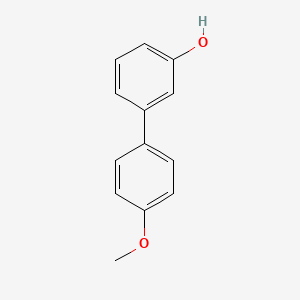

3-(4-Methoxyphenyl)phenol

Description

Contextualization within Biphenyl (B1667301) and Phenolic Compound Chemistry

3-(4-Methoxyphenyl)phenol, identified by the CAS number 33104-27-7, is structurally classified as a biphenyl derivative. chemscene.com Biphenyls are a class of aromatic hydrocarbons characterized by two phenyl rings linked by a single carbon-carbon bond. This biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component in numerous biologically active compounds and approved drugs. doaj.orgnih.govresearchgate.net The versatility of the biphenyl framework allows for a wide range of biological activities, including anti-inflammatory, antimicrobial, antihypertensive, and anticancer properties. nih.govijsdr.org

Simultaneously, the presence of a hydroxyl (-OH) group directly attached to one of the phenyl rings places this compound in the category of phenolic compounds. fiveable.me The phenolic hydroxyl group is a critical functional group that significantly influences a molecule's physical and chemical properties. fiveable.me It can participate in hydrogen bonding, act as a proton donor, and engage in various chemical reactions, which are crucial for biological interactions. fiveable.menih.govpjmhsonline.com The number and position of hydroxyl groups on a phenolic compound can greatly affect its antioxidant potential and other biological effects. nih.gov The combination of the biphenyl core with a phenolic hydroxyl group and a methoxy (B1213986) (-OCH3) ether group gives this compound a distinct chemical character that is a subject of research interest.

Research Significance and Scope

The research significance of this compound lies primarily in its role as a chemical intermediate for the synthesis of more complex molecules. While direct biological studies on this specific compound are not extensively documented, its structural motifs are present in molecules with significant therapeutic interest.

Detailed research findings show that derivatives of this compound are subjects of synthetic exploration. For example, it serves as a precursor in the palladium-catalyzed Suzuki coupling reactions to create more elaborate structures, such as substituted pyrazolo[3,4-b]pyridines. rsc.org These types of heterocyclic compounds are widely investigated in medicinal chemistry for their potential as therapeutic agents. iucr.org

The broader class of methoxylated biphenyl phenols is explored for various applications. For instance, structurally related compounds have been investigated for their potential in materials science and as building blocks for polymers. ontosight.aiontosight.ai Furthermore, derivatives containing the methoxyphenyl phenol (B47542) backbone have been synthesized and evaluated for a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, often by targeting specific biological pathways like the STAT3 signaling pathway. nih.govnih.gov Therefore, the research scope for this compound includes its utility in synthetic organic chemistry and as a foundational structure for the development of novel compounds with potential applications in medicine and materials science.

Chemical Data

Below are the key chemical identifiers and properties for this compound.

| Property | Value |

| CAS Number | 33104-27-7 chemscene.com |

| Molecular Formula | C₁₃H₁₂O₂ chemscene.com |

| Molecular Weight | 200.23 g/mol chemscene.com |

| Synonyms | 4'-Methoxybiphenyl-3-ol chemscene.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJYXDZTSTYXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437759 | |

| Record name | 4'-Methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33104-27-7 | |

| Record name | 4'-Methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to 3-(4-Methoxyphenyl)phenol

While a single-step synthesis of this compound from simple precursors is not commonly documented, the most direct and widely applicable methods involve cross-coupling reactions. These reactions facilitate the formation of the pivotal aryl-aryl bond. The Suzuki-Miyaura coupling reaction stands out as a premier strategy for this purpose, offering high yields and functional group tolerance under relatively mild conditions. tcichemicals.comlibretexts.org

A plausible direct approach involves the palladium-catalyzed cross-coupling of 4-methoxyphenylboronic acid with a suitable 3-halophenol, such as 3-bromophenol (B21344) or 3-iodophenol (B1680319). The reactivity of the aryl halide in Suzuki-Miyaura coupling generally follows the trend: I > Br > Cl. tcichemicals.com This reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A representative reaction scheme is as follows:

Figure 1: General scheme for the Suzuki-Miyaura coupling to synthesize this compound.

The efficiency of this coupling can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent.

| Parameter | Common Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Facilitates the catalytic cycle |

| Ligand | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃) | Stabilizes the palladium catalyst |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Toluene (B28343), Dioxane, DMF, Aqueous mixtures | Solubilizes reactants and catalyst |

Precursor Synthesis and Building Block Utilization in Methoxyphenylphenol Derivatives

The successful synthesis of this compound via cross-coupling reactions is contingent upon the availability of the requisite precursors: a 4-methoxyphenyl (B3050149) intermediate and a phenolic moiety.

Synthetic Routes to 4-Methoxyphenyl Intermediates

The key 4-methoxyphenyl intermediate for the Suzuki-Miyaura coupling is 4-methoxyphenylboronic acid. This compound can be synthesized from 4-bromoanisole (B123540) through the formation of a Grignard reagent followed by reaction with a trialkyl borate (B1201080), such as trimethyl borate, and subsequent acidic workup.

The synthesis can be summarized in the following steps:

Grignard Reagent Formation: 4-bromoanisole reacts with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form 4-methoxyphenylmagnesium bromide.

Borylation: The Grignard reagent is then added to a solution of trimethyl borate at low temperature.

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield 4-methoxyphenylboronic acid.

Strategies for Phenolic Moiety Incorporation

The phenolic component is typically introduced as a 3-halophenol. Both 3-bromophenol and 3-iodophenol are commercially available, but can also be synthesized through various methods.

Synthesis of 3-Bromophenol: One common laboratory-scale synthesis of 3-bromophenol starts from benzene. The process involves several steps:

Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.

Bromination: Nitrobenzene is then brominated using bromine and a Lewis acid catalyst, such as ferric bromide (FeBr₃). The nitro group is a meta-director, leading to the formation of 3-bromonitrobenzene. youtube.com

Reduction: The nitro group of 3-bromonitrobenzene is reduced to an amine using a reducing agent like tin and hydrochloric acid (Sn/HCl), yielding 3-bromoaniline (B18343).

Diazotization and Hydrolysis: 3-bromoaniline is diazotized with sodium nitrite (B80452) and a strong acid (like sulfuric acid) at low temperatures to form a diazonium salt. This salt is then hydrolyzed by heating in an aqueous acidic solution to give 3-bromophenol. youtube.com

Synthesis of 3-Iodophenol: 3-Iodophenol can be prepared from 3-aminophenol (B1664112) via a Sandmeyer-type reaction. This involves the diazotization of 3-aminophenol followed by the introduction of iodine using potassium iodide. guidechem.com Another method is the oxidative decarboxylation of 3-iodobenzoic acid. wikipedia.org

Advanced Synthetic Transformations

Beyond the direct coupling of pre-functionalized rings, other advanced synthetic methods can be considered for the construction of the biaryl framework of methoxyphenylphenol derivatives.

Condensation Reactions

The Ullmann condensation, a classical copper-catalyzed reaction, is traditionally used for the formation of diaryl ethers (C-O coupling). wikipedia.orgnih.gov However, the term can also encompass the formation of biaryls (C-C coupling), particularly in older literature. The traditional Ullmann biaryl synthesis involves the coupling of two aryl halides in the presence of a stoichiometric amount of copper, often at high temperatures. wikipedia.org

While less common now due to the advent of more efficient palladium-catalyzed methods, a modified Ullmann-type reaction could potentially be envisioned for the synthesis of this compound. However, this would likely suffer from issues of selectivity and harsh reaction conditions. The more relevant Ullmann condensation in this context is for the synthesis of diaryl ethers, which are structurally related but distinct from the target compound. mdpi.comacs.org

Coupling Reactions (e.g., Heck Reaction for related compounds)

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org While the Heck reaction is primarily used to form substituted alkenes, it can be a powerful tool in the synthesis of biaryls if one of the coupling partners contains a vinyl group that is subsequently aromatized.

For the synthesis of methoxy-substituted biphenyls, a Heck reaction could be employed, for example, by coupling 4-iodoanisole (B42571) with styrene. beilstein-journals.orgnih.gov This would result in the formation of a methoxy-substituted stilbene, which would then require further chemical transformation to generate the second phenyl ring and the hydroxyl group. The intramolecular version of the Heck reaction is particularly useful for synthesizing cyclic compounds. chim.it

Azo-Coupling Reactions (for related compounds)

Azo-coupling is an electrophilic aromatic substitution reaction that involves the reaction of a diazonium salt with an activated aromatic ring, such as a phenol (B47542) or an aniline, to form an azo compound (R−N=N−R'). wikipedia.orgyoutube.com While not a direct method for synthesizing the biphenyl (B1667301) structure of this compound, it is a significant reaction for phenols and is used to produce a wide range of dyes and indicators. wikipedia.orgresearchgate.net

In this reaction, the aryldiazonium cation acts as the electrophile, and the activated phenol serves as the nucleophile. wikipedia.org The reaction is typically faster at a high pH. wikipedia.org The diazonium salt usually attacks the para position of the phenol. If the para position is already occupied, the coupling occurs at an ortho position, though at a slower rate. wikipedia.org

The general mechanism involves the attack of the phenoxide ion (formed under basic conditions) on the terminal nitrogen of the diazonium salt. This is followed by a proton transfer to restore the aromaticity of the ring, resulting in the formation of an azo compound. youtube.com These compounds are often brightly colored due to their extended conjugated systems. wikipedia.orgyoutube.com For example, the reaction of phenol with benzenediazonium (B1195382) chloride yields Solvent Yellow 7, a yellow-orange azo compound. wikipedia.org Similarly, β-naphthol couples with a phenyldiazonium electrophile to produce an intense orange-red dye. wikipedia.org

Derivatization of Phenolic Hydroxyl Groups (e.g., Silylation, Alkylation)

The phenolic hydroxyl group is a reactive functional group that can be readily derivatized to alter the compound's physical and chemical properties. Common derivatization strategies include silylation and alkylation. nih.gov These modifications are often employed to increase volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS) or to protect the hydroxyl group during subsequent synthetic steps. nih.govmdpi.com

Silylation: Silylation involves the replacement of the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. mdpi.comresearchgate.net This process reduces the polarity of the compound and makes it more volatile. nih.govmdpi.com The reaction is a nucleophilic substitution where the phenol attacks the silicon atom of a silylating agent. mdpi.com A variety of silylating reagents are available, such as N,O-bis(trimethylsilyl)acetamide (BSA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net

Alkylation: Alkylation involves the conversion of the phenolic hydroxyl group into an ether. This can be achieved through various methods, such as the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. Another common method is reaction with alkylating agents like dimethyl sulfate (B86663). guidechem.com For instance, the selective monomethylation of resorcinol (B1680541) to produce 3-methoxyphenol (B1666288) can be optimized by using dimethyl sulfate in a toluene-water system with a phase transfer catalyst. guidechem.com Alkylation is a key strategy for designing prodrugs to improve bioavailability or to modify the lipophilicity of a molecule. nih.gov

Below is a table summarizing common derivatization reagents for phenolic hydroxyl groups.

| Derivatization Type | Reagent Class | Example Reagent(s) | Purpose |

| Silylation | Silylating Agents | N,O-bis(trimethylsilyl)acetamide (BSA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increase volatility and thermal stability for GC-MS analysis. nih.govresearchgate.net |

| Alkylation | Alkylating Agents | Dimethyl sulfate, Methyl iodide | Protection of hydroxyl group, modification of biological activity. nih.govguidechem.com |

| Acylation | Acyl Chlorides, Anhydrides | Acetyl chloride, Acetic anhydride | Prodrug design, modification of properties. nih.govresearchgate.net |

Catalytic Systems in Synthesis (e.g., Palladium Catalysts, Aluminium Trichloride (B1173362), Boron Trifluoride, Ferric Chloride)

The synthesis of biphenyl structures like this compound and related aromatic compounds relies heavily on various catalytic systems. These can be broadly categorized into transition metal catalysts for cross-coupling reactions and Lewis acid catalysts for electrophilic aromatic substitutions.

Palladium Catalysts: Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. researchgate.netmdpi.com The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an aryl halide with an arylboronic acid. mdpi.comacs.org For the synthesis of a biphenyl scaffold, a palladium(0) complex is typically used as the catalyst. qualitas1998.net These catalysts can be generated in situ from precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or used as pre-formed complexes such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). tcichemicals.com The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. qualitas1998.net The choice of ligand coordinated to the palladium is crucial for the catalyst's activity and stability, with electron-rich and sterically hindered phosphine ligands often showing high efficacy. tcichemicals.comacs.org

Lewis Acid Catalysts (Aluminium Trichloride, Boron Trifluoride, Ferric Chloride): Lewis acids such as Aluminium trichloride (AlCl₃), Boron trifluoride (BF₃), and Ferric chloride (FeCl₃) are essential catalysts for Friedel-Crafts reactions. algoreducation.comquora.com These reactions, including alkylation and acylation, introduce alkyl or acyl groups onto an aromatic ring. nih.govmasterorganicchemistry.com The Lewis acid activates the alkyl or acyl halide, making it a more potent electrophile that can then be attacked by the aromatic ring. algoreducation.commasterorganicchemistry.com For example, in Friedel-Crafts alkylation, AlCl₃ coordinates to the alkyl halide, facilitating the formation of a carbocation, which then undergoes electrophilic aromatic substitution. masterorganicchemistry.com While not the primary route for biphenyl synthesis, these reactions are fundamental for preparing substituted aromatic precursors. nih.gov

The table below details examples of these catalytic systems.

| Catalyst Type | Catalyst Example | Associated Reaction | Role of Catalyst |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand | Suzuki-Miyaura Coupling | Mediates C-C bond formation between aryl halides and arylboronic acids. mdpi.comtcichemicals.com |

| Lewis Acid | Aluminium Trichloride (AlCl₃) | Friedel-Crafts Alkylation/Acylation | Activates alkyl/acyl halide to generate a strong electrophile. algoreducation.commasterorganicchemistry.com |

| Lewis Acid | Boron Trifluoride (BF₃) | Friedel-Crafts Alkylation | Facilitates the introduction of alkyl groups onto aromatic rings. algoreducation.combeilstein-journals.org |

| Lewis Acid | Ferric Chloride (FeCl₃) | Friedel-Crafts Alkylation/Acylation | Alternative Lewis acid catalyst for electrophilic aromatic substitution. quora.comnih.gov |

Reaction Conditions and Optimization in Synthetic Protocols

The success and efficiency of synthetic routes leading to compounds like this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of catalyst, solvent, base, temperature, and reaction time. guidechem.comillinois.edu

For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, optimization is critical to maximize yield and minimize side products. illinois.edu The choice of solvent can significantly influence reaction rates and outcomes; common solvents include mixtures of an organic solvent like dioxane or toluene with water. illinois.edu The base plays a crucial role in the transmetalation step, with common choices being potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). mdpi.comillinois.edu Temperature is another critical factor; while some modern catalyst systems allow for room-temperature couplings, many protocols require heating to achieve reasonable reaction rates. acs.org Catalyst loading is also optimized to be as low as possible for economic and environmental reasons, without compromising the reaction efficiency. acs.org

In the context of derivatization reactions, such as the methylation of phenols, optimization can lead to improved selectivity and yield. For the synthesis of 3-methoxyphenol from resorcinol and dimethyl sulfate, an orthogonal design method was used to investigate the effects of the phase transfer catalyst, reactant ratio, temperature, and reaction time. guidechem.com The optimized conditions were found to be a 1:1.2 ratio of resorcinol to dimethyl sulfate, a reaction temperature of 80°C, and a reaction time of 8 hours in a toluene-water system using tetrabutylammonium (B224687) bromide (TBAB) as the catalyst, achieving a 66% yield. guidechem.com

The development of general reaction conditions applicable to a wide range of substrates is a significant goal in synthetic chemistry, often leveraging high-throughput robotic experimentation and machine learning to explore vast parameter spaces. illinois.edu

The following table provides an example of optimized reaction conditions for a related synthesis.

| Reaction | Reactants | Catalyst | Solvent | Base | Temperature | Time | Yield |

| Selective Methylation | Resorcinol, Dimethyl Sulfate | TBAB (Phase Transfer) | Toluene-Water | Sodium Hydroxide | 80°C | 8 hours | 66% guidechem.com |

| Suzuki-Miyaura Coupling | Aryl Bromide, Phenylboronic Acid | Pd nanoparticles on Graphene | Not specified | K₂CO₃ | Not specified | 3-48 hours | Good conversion rates mdpi.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum of 3-(4-Methoxyphenyl)phenol provides detailed information about the number and environment of hydrogen atoms. The signals in the spectrum are characterized by their chemical shift (δ), multiplicity, and coupling constants (J). While the exact spectrum can vary slightly with the solvent used, the expected signals for the aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effects of the phenyl rings. The single proton of the hydroxyl (-OH) group typically presents as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. The three protons of the methoxy (B1213986) (-OCH₃) group appear as a sharp singlet in the upfield region (around δ 3.8 ppm).

Analysis of a closely related compound, 3-(4-Methoxyphenyl)-4-nitrophenol, in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals that help in assigning the proton resonances for the parent compound. beilstein-journals.org The aromatic protons on the two rings split each other, leading to complex multiplets, including doublets (d) and doublet of doublets (dd), which are determined by their ortho-, meta-, and para-relationships. beilstein-journals.orghw.ac.uk

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~7.4 - 7.2 | Multiplet | Protons on the methoxy-substituted phenyl ring |

| ~7.2 - 6.7 | Multiplet | Protons on the hydroxy-substituted phenyl ring |

| ~5.0 - 6.0 | Broad Singlet | Hydroxyl proton (-OH) |

| ~3.8 | Singlet | Methoxy protons (-OCH₃) |

Note: Data is predicted based on general chemical shift ranges and analysis of analogous compounds.

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. The spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single line. The carbon atoms of the two aromatic rings resonate in the δ 110-160 ppm range. The carbon atom attached to the hydroxyl group (C-OH) and the carbon atom attached to the methoxy group (C-OCH₃) are significantly deshielded and appear far downfield. The carbon of the methoxy group itself appears upfield, typically around δ 55 ppm.

Spectral data from 3-(4-Methoxyphenyl)-4-nitrophenol shows aromatic carbon signals between δ 114 and 159 ppm. beilstein-journals.org The carbon attached to the methoxy group in this analog appears at δ 158.9 ppm, while the methoxy carbon itself is found at δ 21.2 ppm, although this latter value appears anomalous and a value around 55 ppm is more typical for methoxy carbons. beilstein-journals.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~160 | C-OCH₃ (aromatic) |

| ~157 | C-OH (aromatic) |

| ~140 | Quaternary aromatic carbon (ring junction) |

| ~132 | Quaternary aromatic carbon (ring junction) |

| ~130 - 114 | Aromatic CH carbons |

| ~55 | -OCH₃ |

Note: Data is predicted based on general chemical shift ranges and analysis of analogous compounds.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on each of the aromatic rings, helping to trace the connectivity within each ring system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This allows for the definitive assignment of carbon resonances for all protonated carbons in the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of the chemical bonds within a molecule. These techniques provide valuable information about the functional groups present.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. youtube.com The aromatic C-H stretching vibrations typically appear as a series of weaker bands just above 3000 cm⁻¹.

The presence of the biphenyl (B1667301) and ether linkages is also confirmed by specific bands. Asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group) gives rise to strong absorptions, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The C-O stretching of the phenol (B47542) group is observed around 1200 cm⁻¹. Aromatic C=C ring stretching vibrations result in several sharp bands in the 1450-1610 cm⁻¹ region. Finally, strong bands in the 700-900 cm⁻¹ range are attributed to C-H out-of-plane bending, which can provide information about the substitution patterns on the aromatic rings. youtube.com Spectral data for the analog 3-(4-Methoxyphenyl)-4-nitrophenol shows key bands at 3343 cm⁻¹ (O-H), 1506 cm⁻¹, and 1316 cm⁻¹ (aromatic/nitro group vibrations), and 828 cm⁻¹ (C-H bending). beilstein-journals.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600 - 3200 | O-H stretch | Phenol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1610 - 1450 | C=C stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O stretch | Aryl Ether |

| ~1200 | C-O stretch | Phenol |

| ~1040 | Symmetric C-O stretch | Aryl Ether |

| 900 - 700 | C-H out-of-plane bend | Aromatic |

Note: Data is based on established group frequency correlations and data from analogous compounds. beilstein-journals.org

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C=O give strong IR signals, non-polar, symmetric bonds often produce strong signals in Raman spectra. For this compound, the FT-Raman spectrum is expected to be dominated by vibrations of the carbon skeleton.

Prominent bands would include the aromatic C-H stretching vibrations above 3000 cm⁻¹ and, most notably, the symmetric "ring breathing" vibrations of the phenyl rings, which typically appear as sharp, intense bands in the 1000-1600 cm⁻¹ region. researchgate.netniscpr.res.in These modes are characteristic of the aromatic system and are often strong in Raman spectra. Other expected signals include in-plane C-H bending and vibrations associated with the C-O bonds of the ether and phenol groups. researchgate.net The symmetry of the para-substituted methoxyphenyl ring often leads to a particularly strong and characteristic ring breathing mode.

Table 4: Expected FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| ~1600 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

| ~1000 | Symmetric Ring Breathing | Aromatic Ring |

Note: Data is based on expected Raman active modes for substituted aromatic compounds. researchgate.netniscpr.res.in

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound are characterized by its UV-Vis spectrum, which arises from π → π* transitions within the aromatic rings. While specific experimental spectra for this compound are not extensively documented in publicly available literature, the absorption characteristics can be inferred from closely related compounds such as 4-methoxyphenol (B1676288) and other biphenyl derivatives.

The chromophore system consists of two phenyl rings, creating an extended π-conjugated system. The presence of a hydroxyl (-OH) group and a methoxy (-OCH₃) group, both of which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted biphenyl. For instance, 4-methoxyphenol exhibits absorption maxima (λmax) at approximately 222 nm and 282 nm. sielc.comsielc.com Similarly, studies on 4-Methoxy-4'-Nitrobiphenyl also confirm absorption in the UV-Visible range. nih.gov Given the extended conjugation in the biphenyl structure of this compound, its principal absorption bands are anticipated to appear in the 260-300 nm region of the ultraviolet spectrum.

Table 1: UV-Vis Absorption Maxima for Related Compounds

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |

|---|---|---|---|

| 4-Methoxyphenol | 222 | 282 | Acidic Mobile Phase |

| Phenol | 275 | - | Not Specified |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) allows for the determination of its exact molecular formula.

The molecular formula of this compound is C₁₃H₁₂O₂, which corresponds to an exact mass of 200.08373 Da. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺˙) at an m/z of 200.

The fragmentation pattern is influenced by the methoxy and hydroxyl functional groups. Key fragmentation pathways observed in related methoxy-biphenyl compounds include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the expulsion of a neutral carbon monoxide (CO) molecule. nih.gov

Expected Fragmentation Pathways:

Loss of a Methyl Radical: The initial fragmentation is the cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15 Da) and the formation of a stable ion at m/z 185. [C₁₃H₁₂O₂]⁺˙ → [M - CH₃]⁺ + •CH₃ (m/z 185)

Loss of Carbon Monoxide: Following the loss of the methyl group, the resulting ion can lose a molecule of carbon monoxide (28 Da), a characteristic fragmentation for phenolic compounds. [M - CH₃]⁺ → [M - CH₃ - CO]⁺ + CO (m/z 157)

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Ion | Formula | Notes |

|---|---|---|---|

| 200 | [M]⁺˙ | [C₁₃H₁₂O₂]⁺˙ | Molecular Ion |

| 185 | [M - CH₃]⁺ | [C₁₂H₉O₂]⁺ | Loss of a methyl radical |

| 157 | [M - CH₃ - CO]⁺ | [C₁₁H₉O]⁺ | Subsequent loss of carbon monoxide |

X-ray Crystallography and Solid-State Structure Analysis

While the single-crystal X-ray structure for this compound has not been reported in the reviewed literature, analysis of closely related compounds like 4,4'-dimethoxy-1,1'-biphenyl (B188815) provides valuable insights into the likely solid-state conformation. niscpr.res.inniscpr.res.in X-ray crystallography determines the precise arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

For substituted biphenyls, a key structural parameter is the dihedral angle between the two phenyl rings. This angle results from a balance between the steric hindrance of ortho substituents (favoring a twisted conformation) and the π-conjugation between the rings (favoring a planar conformation). ic.ac.uk In the solid state, crystal packing forces also play a significant role. In the structure of 4,4'-dimethoxy-1,1'-biphenyl, the crystal packing is stabilized by C-H⋯π and weak π…π interactions. niscpr.res.in It is highly probable that the structure of this compound would be stabilized by intermolecular O-H⋯O hydrogen bonds involving the hydroxyl group and the oxygen of the methoxy group or another hydroxyl group on an adjacent molecule.

Table 3: Crystallographic Data for the Related Compound 4,4'-dimethoxy-1,1'-biphenyl niscpr.res.in

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P b c a |

| a (Å) | 10.123 |

| b (Å) | 9.876 |

| c (Å) | 11.234 |

| β (°) | 98.76 |

| Volume (ų) | 1109.8 |

| Z | 4 |

Supersonic Jet Spectroscopy for Conformational Studies

Supersonic jet spectroscopy is a powerful technique for studying the conformational landscape of flexible molecules in the gas phase, free from solvent or crystal packing effects. By cooling molecules to very low rotational and vibrational temperatures, individual conformers can be distinguished spectroscopically. dtic.mil

Although no specific studies on this compound using this technique are available, research on biphenyl and its derivatives has established the utility of this method. acs.org For biphenyl itself, these studies have shown that the molecule has a twisted conformation in its ground electronic state, with a dihedral angle of approximately 40-45°. acs.org Upon electronic excitation, the molecule becomes planar to maximize conjugation. ias.ac.in

For this compound, several conformers would be expected due to the rotation around the C-C bond linking the phenyl rings and the orientation of the -OH and -OCH₃ groups. Supersonic jet spectroscopy could, in principle, identify the distinct electronic origins (0-0 transitions) for each stable conformer present in the jet-cooled expansion. This would allow for the determination of the relative energies of the conformers and provide information on the potential energy surface governing the torsional motion between the two rings.

Biological and Pharmacological Research Preclinical Studies

General Biological Activities of Methoxyphenols

Methoxyphenolic compounds are a class of organic molecules that have garnered scientific interest for their potential therapeutic effects, including anti-inflammatory and antioxidant properties. nih.govmtroyal.cajosai.ac.jp

Antioxidant Properties

Methoxyphenols are recognized for their antioxidant capabilities and radical-scavenging activity. josai.ac.jpresearchgate.net The antioxidant potential of this class of compounds is often evaluated through various in vitro assays. uaeu.ac.ae

Key methods to determine antioxidant capacity include:

DPPH (2,2'-diphenyl-1-picrylhydrazyl) Radical-Scavenging Assay : This common assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. A linear relationship has been observed between the anti-DPPH radical activity and the ionization potential for a range of 2-methoxyphenols. josai.ac.jp

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This method assesses the capacity of a compound to scavenge the ABTS radical cation. researchgate.net

Oxygen Radical Absorbance Capacity (ORAC) Assay : This assay measures the ability of a compound to protect a fluorescent probe from damage by peroxide radicals. uaeu.ac.ae

The structure of phenolic acids, including the presence and position of phenolic hydroxyl and methoxy (B1213986) groups, significantly influences their antioxidant activity. nih.gov Dihydroxy phenolic acids generally exhibit higher antioxidant activity than other corresponding phenolic acids. nih.gov

| Assay Method | Principle of Action | Relevance |

|---|---|---|

| DPPH | Measures hydrogen/electron-donating ability to a stable radical. josai.ac.jp | Commonly used for initial screening of antioxidant potential. |

| ABTS | Evaluates scavenging of the ABTS radical cation. researchgate.net | Applicable to both hydrophilic and lipophilic antioxidants. |

| ORAC | Assesses protection against peroxide radical damage. uaeu.ac.ae | Measures the total antioxidant capacity of a substance. |

Apoptosis Induction Mechanisms (e.g., Extrinsic Apoptotic Pathway in cell lines)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The extrinsic pathway of apoptosis is initiated by extracellular signals that activate death receptors on the cell surface. researchgate.netjohnshopkins.edu Preclinical studies have shown that the methoxyphenol analogue MMPP can induce apoptosis in various cancer cell lines, including colon and breast cancer cells, primarily through the extrinsic pathway. nih.govnih.gov

Caspase Activation (e.g., caspase-3, -8, -9)

Caspases are a family of protease enzymes that are central to the execution of apoptosis. johnshopkins.edu The extrinsic pathway typically involves the activation of initiator caspases like caspase-8, which in turn activate executioner caspases such as caspase-3. researchgate.net

Research on MMPP has demonstrated its ability to activate key caspases in cancer cell lines:

In human colon cancer cells, treatment with MMPP led to an enhanced expression of cleaved caspase-3 and cleaved caspase-8 in a concentration-dependent manner. nih.gov

Similarly, in breast cancer cell lines, MMPP treatment activated pro-apoptotic proteins including caspase-3, caspase-8, and caspase-9. nih.gov

Death Receptor Upregulation (e.g., DR5, FAS, DR6)

Death receptors are cell surface proteins that, upon binding with their specific ligands, trigger the apoptotic cascade. assaygenie.com Key members of this family include DR4 (TRAIL-R1), DR5 (TRAIL-R2), and Fas (also known as CD95). assaygenie.com The upregulation of these receptors can sensitize cancer cells to apoptosis.

Studies on MMPP have shown that it can significantly increase the expression of death receptors in cancer cells. In colon cancer cell lines, treatment with MMPP resulted in a notable increase in the expression of Death Receptor 5 (DR5) and Death Receptor 6 (DR6). nih.gov Furthermore, the inhibition of cell growth induced by MMPP was partially reversed by silencing DR5 or DR6, confirming their role in the compound's mechanism of action. nih.gov

Anti-inflammatory Pathways and Modulation (In vitro and animal models)

Methoxyphenolic compounds have been reported to possess anti-inflammatory properties. nih.govd-nb.info They can inhibit multiple inflammatory mediators, including various cytokines and chemokines. mtroyal.canih.gov The analogue MMPP, in particular, has been investigated for its anti-inflammatory effects in several preclinical models of inflammation. nih.govmdpi.com

Inhibition of STAT3 Phosphorylation

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a critical role in cellular processes like inflammation and cell survival. nih.gov The phosphorylation (activation) of STAT3 is implicated in various inflammatory diseases and cancers.

MMPP has been identified as a selective inhibitor of STAT3. nih.govresearchgate.net It is reported to bind directly to STAT3, thereby inhibiting its activation. mdpi.com This mechanism has been observed in several preclinical models:

In vitro studies: MMPP treatment prevented the lipopolysaccharide (LPS)-induced increase of STAT3 phosphorylation in a normal liver cell line. nih.gov

Animal models: In a mouse model of LPS-induced liver sepsis, MMPP treatment prevented mortality by inhibiting the inflammatory response via the inhibition of STAT3 activity. nih.gov MMPP has also been shown to attenuate neuroinflammation through the inhibition of STAT3 activation. mdpi.com In models of Alzheimer's disease, MMPP treatment suppressed the DNA binding activities associated with STAT3 activation. exlibrisgroup.com

| Biological Activity | Key Mechanism | Observed Effects in Preclinical Models | Relevant Cell Lines/Models |

|---|---|---|---|

| Apoptosis Induction | Caspase Activation | Increased cleaved caspase-3, -8, and -9. nih.govnih.gov | Colon and Breast Cancer Cells |

| Apoptosis Induction | Death Receptor Upregulation | Increased expression of DR5 and DR6. nih.gov | Colon Cancer Cells |

| Anti-inflammatory | STAT3 Inhibition | Inhibition of STAT3 phosphorylation and activity. mdpi.comnih.gov | Liver cells, mouse models of sepsis and neuroinflammation |

Impact on Cytokine Expression

Preclinical studies have demonstrated that MMPP exerts significant anti-inflammatory effects by modulating the expression of key cytokines. In a mouse model of lipopolysaccharide (LPS)-induced liver sepsis, treatment with MMPP led to a reduction in pro-inflammatory cytokines, including interleukin 1 beta (IL-1β), interleukin 6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov This effect is linked to the compound's ability to inhibit the phosphorylation of STAT3, a critical regulator in inflammatory pathways. nih.gov Further research in human monocytic THP-1 cells stimulated with phorbol-12-myristate (B1219216) 13-acetate (PMA) showed that MMPP downregulates the production of chemokine ligand 5. researchgate.net In models of neuroinflammation, MMPP treatment also reduced the expression of inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the brains of LPS-treated mice and in cultured astrocytes and microglial cells. nih.gov

Anticancer Activity Studies (In vitro and animal models)

MMPP has shown significant anticancer effects across various cancer types in both in vitro and in vivo preclinical models. nih.govnih.govnih.gov Research has established its efficacy against colon, breast, and ovarian cancer cells. nih.govnih.govnih.gov The primary mechanism of its anticancer action involves the induction of apoptosis, or programmed cell death. nih.govnih.gov In studies on ovarian and breast cancer cell lines, MMPP treatment led to an increased expression of key apoptotic proteins, including cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9. nih.govnih.gov Furthermore, MMPP has been found to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the STAT3 and extracellular signal-regulated kinase (ERK) pathways in ovarian cancer. nih.gov In breast cancer, it has been shown to dually regulate Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), leading to the suppression of migration and invasion. nih.gov

Suppression of Tumor Growth in Animal Models

The in vivo anticancer activity of MMPP has been validated in xenograft animal models. In a colon cancer study using HCT116 xenograft nude mice, intraperitoneal administration of MMPP at doses of 2.5-5 mg/kg resulted in a dose-dependent suppression of tumor growth. nih.gov Both tumor volume and weight were significantly decreased following a three-week treatment period. nih.gov

Similarly, in an ovarian cancer xenograft model using PA-1 cells, MMPP treatment (5 mg/kg) significantly suppressed tumor growth. nih.gov Immunohistochemical analysis of the tumor tissues from these models revealed decreased expression of markers for proliferation (PCNA) and key signaling proteins (p-IKKβ, p-ERK, p-STAT3), alongside an increase in the apoptotic marker active caspase-3. nih.govnih.gov

Table 1: Effect of MMPP on Tumor Growth in Xenograft Models

| Cancer Type | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Colon Cancer | HCT116 Xenograft Nude Mice | Dose-dependent decrease in tumor volume and weight. | nih.gov |

| Ovarian Cancer | PA-1 Bearing Xenograft Mice | Significant suppression of tumor growth. | nih.gov |

Inhibition of IkappaB Kinase β (IKKβ)

A key mechanism underlying the anticancer effects of MMPP is its direct inhibition of IkappaB Kinase β (IKKβ). nih.gov IKKβ is a crucial kinase that activates the NF-κB signaling pathway, which is often dysregulated in cancer, promoting cell survival and proliferation. nih.gov Pull-down assays and docking experiments have confirmed that MMPP binds directly to IKKβ. nih.gov This inhibition leads to downstream effects that favor apoptosis, such as a significant increase in the expression of death receptor 5 (DR5) and death receptor 6 (DR6) in colon cancer cells. nih.gov The suppression of phosphorylated IKKβ (p-IKKβ) has also been confirmed in tumor tissues from MMPP-treated xenograft mice. nih.gov

Neuroprotective Effects and Dopaminergic Neurodegeneration Mitigation (Animal models)

MMPP has demonstrated significant neuroprotective properties in animal models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. nih.gov In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's, administration of MMPP protected against dopaminergic cell loss and ameliorated behavioral impairments observed in rotarod, pole, and gait tests. nih.gov The compound was also shown to alleviate the depletion of dopamine (B1211576) in the striatum of these animals. nih.gov

Role in Neuroinflammation

Neuroinflammation is a key contributor to dopaminergic neurodegeneration. nih.gov MMPP exerts its neuroprotective effects in part by mitigating this neuroinflammatory response. nih.gov In the MPTP mouse model, MMPP treatment attenuated the activation of microglia and astrocytes, which are key immune cells in the brain. nih.gov Furthermore, MMPP inhibited the expression of neuroinflammatory proteins, including ionized calcium-binding adaptor molecule 1 (Iba1), inducible nitric oxide synthase (iNOS), and glial fibrillary acidic protein (GFAP), in both the animal model and in primary cultured cells treated with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). nih.govnih.gov These anti-neuroinflammatory effects are associated with the inhibition of the STAT3 pathway. nih.govnih.gov

Modulation of MAO-B and MAPK Pathways

The neuroprotective action of MMPP also involves the modulation of specific enzymatic and signaling pathways implicated in neurodegeneration. nih.gov Studies have shown that in the substantia nigra and striatum of MPTP-injected mice, there is an increased activation of monoamine oxidase B (MAO-B) and p38, a member of the mitogen-activated protein kinase (MAPK) family. nih.gov Treatment with MMPP was found to attenuate the increased activation of both MAO-B and p38. nih.gov The research suggests that MMPP attenuates dopaminergic neurodegeneration and neuroinflammation through the MAO-B and MAPK pathway-dependent inhibition of STAT3 activation. nih.gov

Table 2: Neuroprotective Mechanisms of MMPP in an Animal Model of Parkinson's Disease

| Mechanism | Effect of MMPP | Reference |

|---|---|---|

| Neuroinflammation | Inhibits expression of Iba1, iNOS, GFAP. | nih.govnih.gov |

| MAO-B Pathway | Attenuates increased activation of MAO-B. | nih.gov |

| MAPK Pathway | Attenuates increased activation of p38. | nih.gov |

| STAT3 Pathway | Inhibits STAT3 activation. | nih.gov |

Anxiolytic-like Effects (Zebrafish models)

While direct studies investigating the anxiolytic-like effects of 3-(4-Methoxyphenyl)phenol specifically in zebrafish models are not prominently available in the existing literature, the zebrafish model is increasingly utilized for screening anxiolytic drugs. The model's sensitivity to various anxiety-evoking stimuli and anxiolytic manipulations makes it a valuable tool for neurobehavioral research.

Research on structurally related compounds suggests that the methoxyphenyl phenol (B47542) moiety may contribute to anxiolytic activity. For instance, a study on derivatives of 6-(4-methoxyphenyl)-7H- bsuedu.runih.govfrontiersin.orgtriazolo[3,4-a] nih.govrrpharmacology.rubenzodiazepine identified compounds with significant anti-anxiety effects in elevated plus maze and open field tests. bsuedu.rurrpharmacology.ru Another compound, 3-((4-methoxyphenyl)selanyl)-2-phenylbenzofuran (SeBZF3), has demonstrated anxiolytic-like activity in mice through the light-dark test, novelty-suppressed feeding test, and elevated plus-maze test. nih.gov The anxiolytic-like effects of SeBZF3 are thought to involve the serotonergic system. nih.gov

Furthermore, studies on natural small-molecule phenols have shown that they generally possess anxiolytic properties. nih.gov The phenolic hydroxyl group has been suggested to be essential for this anxiolytic activity. nih.gov Given these findings on related structures, this compound presents as a candidate for future investigation into its potential anxiolytic effects using zebrafish models.

Table 1: Anxiolytic-like Effects of Compounds Structurally Related to this compound in Preclinical Models

| Compound | Model Organism | Assay | Key Findings |

|---|---|---|---|

| 3-((4-methoxyphenyl)selanyl)-2-phenylbenzofuran (SeBZF3) | Male Swiss mice | Light-Dark Test (LDT), Novelty-Suppressed Feeding Test (NSFT), Elevated Plus-Maze Test (EPMT) | Exhibited anxiolytic-like activity; effects in EPMT suggest involvement of serotonergic mechanisms. nih.gov |

| Derivatives of 6-(4-methoxyphenyl)-7H- bsuedu.runih.govfrontiersin.orgtriazolo[3,4-a] nih.govrrpharmacology.rubenzodiazepine (e.g., RD-4, RD-12, RD-13) | Not specified | Elevated Plus Maze (EPM), Open Field (OF) test | Demonstrated prominent anxiolytic activity, comparable to diazepam and tofisopam. bsuedu.rurrpharmacology.ru |

| 5-methoxyflavone | Mice | Elevated plus maze, light-dark box test | Showed anxiolytic-like effects, potentially involving GABAergic and serotonergic systems. nih.gov |

| Natural small-molecule phenols (e.g., eugenol (B1671780), vanillin, ferulic acid) | Mice | Elevated Plus Maze (EPM) test | All tested phenols demonstrated anxiolytic activity. nih.gov |

Antimicrobial Activity (e.g., antifungal, antibacterial)

Direct studies on the antimicrobial activity of this compound are limited in the available scientific literature. However, research on other methoxyphenol compounds indicates the potential for this class of molecules to exhibit antimicrobial properties. Phenolic compounds, in general, are known for their biological activities, including antifungal and antibacterial effects. mdpi.comnih.gov

For example, a study on a new phenol derivative, 4-methoxy-3-(methoxymethyl) phenol, isolated from Calotropis gigantea, demonstrated both antibacterial and antifungal activities. researchgate.netkoreascience.kr This compound was active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains such as Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.netkoreascience.kr

Other natural methoxyphenol compounds like eugenol (4-allyl-2-methoxyphenol) have also been shown to possess antibacterial activity against foodborne pathogens and food spoilage bacteria. nih.govnih.govresearchgate.net The antimicrobial efficacy of these compounds often depends on the specific bacterial or fungal strain being tested. nih.govresearchgate.net For instance, eugenol was found to be particularly effective against Shewanella putrefaciens and Staphylococcus aureus. nih.gov

Table 2: Antimicrobial Activity of Compounds Structurally Related to this compound

| Compound | Microorganism | Type of Activity | Results (e.g., Zone of Inhibition) |

|---|---|---|---|

| 4-methoxy-3-(methoxymethyl) phenol | Escherichia coli (MTCC 62) | Antibacterial | 8 mm (100 µg/ml), 17 mm (200 µg/ml) researchgate.net |

| 4-methoxy-3-(methoxymethyl) phenol | Staphylococcus aureus (MTCC 87) | Antibacterial | 5 mm (100 µg/ml), 13 mm (200 µg/ml) researchgate.net |

| 4-methoxy-3-(methoxymethyl) phenol | Aspergillus flavus (MTCC 96) | Antifungal | 9 mm (100 µg/ml), 14 mm (200 µg/ml) researchgate.net |

| 4-methoxy-3-(methoxymethyl) phenol | Aspergillus niger (MTCC 107) | Antifungal | 10 mm (100 µg/ml), 13 mm (200 µg/ml) researchgate.net |

| 4-methoxy-3-(methoxymethyl) phenol | Candida albicans (MTCC 118) | Antifungal | 9 mm (100 µg/ml), 16 mm (200 µg/ml) researchgate.net |

| Eugenol | Staphylococcus aureus | Antibacterial | IC50: 0.75 mM researchgate.net |

| Eugenol | Shewanella putrefaciens | Antibacterial | Low MIC (3.125 mM) and MBC (6.25 mM) values. nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Effects

While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed, inferences can be drawn from research on analogous compounds. The biological activity of methoxyphenyl phenols appears to be significantly influenced by the nature and position of substituents on the aromatic rings.

In the context of anxiolytic activity, studies on natural small-molecule phenols suggest that the phenolic hydroxyl group is a critical determinant of their effects. nih.gov This indicates that the hydroxyl group on one of the phenyl rings of this compound is likely crucial for any potential anxiolytic properties.

For anti-inflammatory activity, which can be related to some of the mechanisms underlying anxiolytic and antimicrobial effects, research on ethyl p-methoxycinnamate (EPMC) has highlighted the importance of both the ester and methoxy functional groups. ugm.ac.id This suggests that the methoxy group in this compound could play a significant role in its biological activities.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The synthesis of 3-(4-Methoxyphenyl)phenol and its analogs often relies on established cross-coupling reactions. However, future research should focus on developing more efficient, sustainable, and versatile synthetic methodologies.

Greener Synthetic Approaches: Exploration of catalytic systems that minimize waste, utilize less hazardous solvents, and operate under milder reaction conditions is paramount. For instance, employing mechanochemical methods, which have been successful in the solvent-free synthesis of related chalcones, could be a promising avenue. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and reaction control. Developing a robust flow-based synthesis for this compound would be a significant advancement for its large-scale production.

C-H Activation: Direct C-H activation/arylation strategies could provide a more atom-economical route to this compound, bypassing the need for pre-functionalized starting materials like aryl halides.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Mechanochemistry | Reduced solvent waste, potential for novel reactivity | Catalyst and reaction condition screening |

| Flow Chemistry | Improved scalability, safety, and control | Reactor design and optimization of reaction parameters |

| C-H Activation | Increased atom economy, simplified starting materials | Development of selective and efficient catalysts |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques like NMR and IR are routinely used, a deeper understanding of the structural and electronic properties of this compound can be achieved through advanced spectroscopic methods.

Solid-State NMR (ssNMR): For crystalline forms of this compound, ssNMR can provide detailed information about the molecular packing and intermolecular interactions in the solid state.

Terahertz (THz) Spectroscopy: This low-frequency vibrational spectroscopy is sensitive to collective vibrational modes and intermolecular interactions, offering insights into the crystal lattice dynamics and polymorphism.

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) would be essential for elucidating their absolute configuration and solution-state conformations.

Deeper Mechanistic Insights from Computational Studies

Computational chemistry offers a powerful tool to complement experimental studies and provide a deeper understanding of the behavior of this compound at a molecular level.

Density Functional Theory (DFT): DFT calculations can be employed to predict and rationalize the geometric, electronic, and spectroscopic properties of the molecule. researchgate.netresearchgate.net This can aid in the interpretation of experimental spectra and provide insights into its reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound in different solvent environments and its interactions with biological macromolecules.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of intramolecular and intermolecular interactions, such as hydrogen bonding and van der Waals forces.

| Computational Method | Key Insights | Potential Applications |

| DFT | Geometric, electronic, and spectroscopic properties | Interpretation of experimental data, reactivity prediction |

| MD Simulations | Conformational dynamics, intermolecular interactions | Understanding behavior in solution and biological systems |

| QTAIM | Nature of chemical bonds and non-covalent interactions | Elucidating the forces governing molecular structure and packing |

Exploration of New Applications in Materials Science

The structural features of this compound suggest its potential utility as a building block for advanced materials.

Organic Light-Emitting Diodes (OLEDs): The m-aryloxy phenol (B47542) framework has been utilized in the fabrication of OLEDs. nih.govmdpi.com Future research could explore the synthesis of derivatives of this compound with tailored electronic properties for use as host or emissive materials in OLED devices.

Liquid Crystals: The rigid biphenyl (B1667301) core of this compound makes it a potential scaffold for the design of novel liquid crystalline materials. Modification of the hydroxyl and methoxy (B1213986) groups with flexible alkyl chains could induce liquid crystalline phases.

Polymers and Resins: The phenolic hydroxyl group provides a reactive handle for the incorporation of this compound into polymer backbones, potentially leading to materials with enhanced thermal stability, refractive index, or other desirable properties.

Expanding Biological Activity Spectrum and Targeted Therapy Development (Preclinical)

Derivatives of this compound have shown promise in preclinical studies, suggesting that the parent compound and its analogs warrant further investigation as potential therapeutic agents.

Anticancer Activity: Novel pyrazolo[3,4-b]pyridine derivatives incorporating the 3-(4-methoxyphenyl) moiety have demonstrated anticancer activity by inhibiting cyclin-dependent kinases (CDKs). nih.gov Further exploration of this compound derivatives could lead to the discovery of new CDK inhibitors or agents targeting other cancer-related pathways. For instance, a derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to suppress breast cancer progression by dual-regulating VEGFR2 and PPARγ. nih.gov

Anti-inflammatory Effects: A derivative of this compound has been shown to alleviate inflammatory responses in a mouse model of liver sepsis by inhibiting STAT3 phosphorylation. nih.gov This suggests that this compound and its analogs could be explored for their potential in treating inflammatory conditions.

Target Identification and Mechanism of Action: For any observed biological activity, it is crucial to identify the specific molecular targets and elucidate the mechanism of action. This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and molecular docking studies.

| Biological Activity | Potential Therapeutic Area | Key Research Focus |

| Anticancer | Oncology | Synthesis of derivatives, screening against cancer cell lines, target identification |

| Anti-inflammatory | Inflammatory diseases | In vivo and in vitro models of inflammation, mechanism of action studies |

| Other | To be determined | Broad biological screening to identify new therapeutic applications |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Methoxyphenyl)phenol derivatives?

- Methodological Answer : Derivatives like 3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol are synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. For example, 3-(4-Methoxyphenyl)-3-phenylpropanal is prepared by reducing (E)-3-(4-Methoxyphenyl)-3-phenylacrylaldehyde using NaBH₄ in methanol, followed by purification via column chromatography (52% yield) . Reaction conditions (temperature, catalyst) and substituent positions significantly influence regioselectivity.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR provide structural confirmation. For instance, 3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol shows distinct aromatic protons at δ 6.7–7.3 ppm and methoxy groups at δ 3.8 ppm .

- X-ray crystallography : Resolves stereochemistry, as demonstrated for 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (monoclinic, P21/c space group, β = 109.34°) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 343.18 for C₂₂H₁₈N₂O₂) .

Q. What in vitro models are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- STAT3 inhibition : LPS-stimulated RAW 264.7 macrophages assess anti-inflammatory activity via STAT3 phosphorylation (IC₅₀ values) .

- Neuroprotection : SH-SY5Y neuronal cells treated with Aβ₁–₄₂ or MPTP evaluate suppression of neurotoxicity and caspase-3 activation .

Advanced Research Questions

Q. How to design experiments to study the mechanism of this compound derivatives in neuroinflammation?

- Methodological Answer :

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm STAT3 dependency in LPS-induced BV2 microglial cells .

- Pathway analysis : Measure downstream NF-κB, IL-6, and TNF-α levels via ELISA. Compare with STAT3 inhibitors (e.g., Stattic) to establish specificity .

- Dose-response curves : Test concentrations from 1–100 μM to identify EC₅₀ and toxicity thresholds (MTT assay) .

Q. How to resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Variable analysis : Discrepancies in STAT3 inhibition (e.g., IC₅₀ = 5 μM in RAW 264.7 vs. 20 μM in ovarian cancer cells) may arise from cell-specific JAK/STAT crosstalk. Use isogenic cell lines to isolate variables .

- Metabolic stability : Assess compound degradation in serum (e.g., 24-hour incubation) to rule out false negatives .

Q. What are the key challenges in optimizing the pharmacokinetics of this compound derivatives?

- Methodological Answer :

- Solubility : LogP values >3 indicate hydrophobicity. Use PEGylation or nanoemulsions to enhance bioavailability .

- Metabolism : Perform hepatic microsome assays to identify CYP450-mediated oxidation (e.g., O-demethylation) and modify substituents to block metabolic hotspots .

Q. How to evaluate the selectivity of this compound derivatives as STAT3 inhibitors?

- Methodological Answer :

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) using competitive binding assays. A derivative showed >100-fold selectivity for STAT3 over JAK2 .

- Molecular docking : Compare binding energies to STAT3 SH2 domain (PDB: 1BG1) vs. homologous proteins .

Q. What in vivo models validate the efficacy of this compound derivatives in neurodegenerative diseases?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.